molecular formula C22H24N2O B12690502 1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- CAS No. 163629-08-1

1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl-

Cat. No.: B12690502
CAS No.: 163629-08-1
M. Wt: 332.4 g/mol
InChI Key: ZPDBOMCUQYYBBJ-UHFFFAOYSA-N
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Description

1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable scaffold for drug development.

Preparation Methods

The synthesis of 1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method yields the desired indole derivative in moderate to good yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the indole ring.

Scientific Research Applications

1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antagonists. They are also investigated for their role in cell signaling pathways.

    Medicine: The compound has potential therapeutic applications due to its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cell proliferation, leading to anticancer effects. They can also interact with viral proteins, preventing viral replication and exerting antiviral effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole-1-ac

Properties

CAS No.

163629-08-1

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

N-cyclohexyl-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C22H24N2O/c25-22(23-19-12-5-2-6-13-19)16-24-20-14-8-7-11-18(20)15-21(24)17-9-3-1-4-10-17/h1,3-4,7-11,14-15,19H,2,5-6,12-13,16H2,(H,23,25)

InChI Key

ZPDBOMCUQYYBBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

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